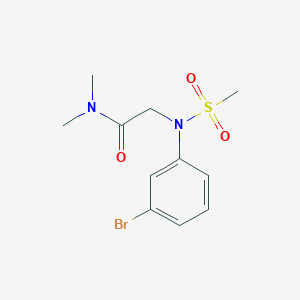
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea, also known as CTM or Compound 35, is a chemical compound that has been extensively studied for its potential therapeutic applications. CTM belongs to the class of phenethylamines, which are known for their psychoactive effects. However, CTM is not used as a drug and has no known psychoactive effects. Instead, CTM has been studied for its potential use in scientific research.
Mécanisme D'action
The exact mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea is not fully understood. However, it is believed that N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea exerts its effects through its interaction with the serotonin 5-HT2A receptor and the dopamine and norepinephrine transporters. By modulating the activity of these neurotransmitter systems, N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea may affect mood, cognition, and perception.
Biochemical and Physiological Effects
Studies have shown that N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea can induce changes in the brain that are similar to those observed with other psychoactive compounds. For example, N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea has been shown to increase cortical activity, alter visual perception, and induce changes in mood. However, it is important to note that N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea is not used as a drug and has no known psychoactive effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea has several advantages for use in scientific research. It is a well-established compound with a known synthesis method, making it readily available for use in experiments. N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea has also been extensively studied, and its effects on neurotransmitter systems are well characterized. However, N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea also has limitations. Its effects on neurotransmitter systems may be complex and difficult to interpret. Additionally, the potential for off-target effects cannot be ruled out.
Orientations Futures
There are several future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea. One area of interest is the potential use of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea as a tool for studying the serotonin 5-HT2A receptor. N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea may also be useful for studying the role of dopamine and norepinephrine in the regulation of mood and attention. Additionally, further research is needed to fully elucidate the mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea and its potential therapeutic applications.
In conclusion, N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea is a chemical compound that has been extensively studied for its potential use in scientific research. N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea has been shown to have affinity for the serotonin 5-HT2A receptor and the dopamine and norepinephrine transporters. N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea has several advantages for use in experiments, but its effects on neurotransmitter systems may be complex and difficult to interpret. Future research on N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea may provide insights into the role of neurotransmitter systems in the regulation of mood, cognition, and perception.
Méthodes De Synthèse
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea involves the reaction of 4-chloro-2,5-dimethoxyaniline with 2-thienylmethylisothiocyanate in the presence of a base. The resulting product is then purified through recrystallization. The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea has been reported in several scientific papers and is considered a well-established method.
Applications De Recherche Scientifique
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea has been studied for its potential use in scientific research, particularly in the field of neuroscience. N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea has been shown to have affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea has also been shown to inhibit the uptake of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood and attention.
Propriétés
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S2/c1-18-12-7-11(13(19-2)6-10(12)15)17-14(20)16-8-9-4-3-5-21-9/h3-7H,8H2,1-2H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPXIJNDBSPIKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=S)NCC2=CC=CS2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chloro-2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B5754381.png)
![1-[2-(2-tert-butyl-5-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5754386.png)

![N-(2-chlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5754402.png)

![4-[(4-ethoxybenzyl)amino]phenol](/img/structure/B5754409.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-naphthyloxy)acetamide](/img/structure/B5754421.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B5754454.png)

![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B5754460.png)